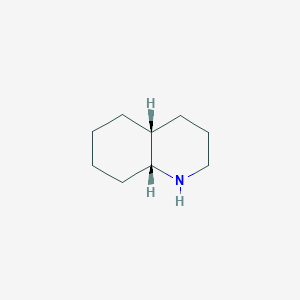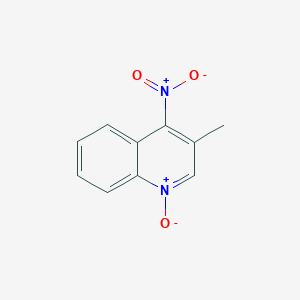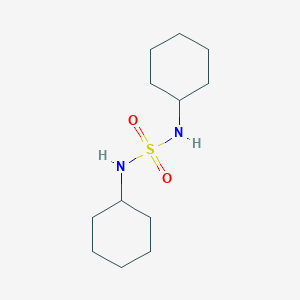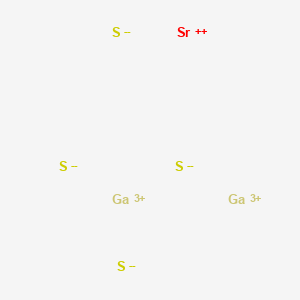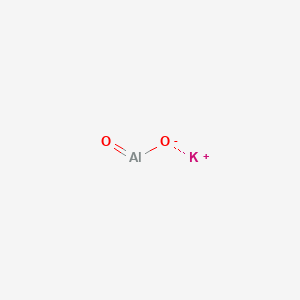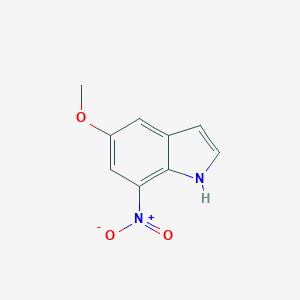
5-Methoxy-7-nitro-1H-indole
Descripción general
Descripción
5-Methoxy-7-nitro-1H-indole is a chemical compound that is used as an intermediate for chemical research and pharmaceutical .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years due to their significant role in natural products and drugs . Various methods have been developed for the synthesis of indole derivatives, including the Leimgruber–Batcho indole synthesis . The synthesized compounds are characterized by various physico-chemical and spectroscopic techniques .Molecular Structure Analysis
The molecular structure of 5-Methoxy-7-nitro-1H-indole is characterized by an indole ring substituted at the 3-position . The structure can be analyzed using various physico-chemical and spectroscopic techniques .Chemical Reactions Analysis
Indole derivatives, including 5-Methoxy-7-nitro-1H-indole, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have led to an increased interest in the synthesis of a variety of indole derivatives .Aplicaciones Científicas De Investigación
Synthesis of Deuterium Labeled Standards : A study by Xu & Chen (2006) used a strategy to synthesize 5-[2H3]-methoxy-1H-indole, which was further used to yield 5-[2H3]-methoxy-N,N-dimethyltryptamine. This research contributes to the development of labeled compounds in chemical research and pharmacology (Xu & Chen, 2006).
Inhibition of AAA ATPase p97 : Alverez et al. (2015) explored the effects of various indole inhibitors, including methoxy-, nitro-derivatives on the inhibition of the p97 protein, an important target in cancer research (Alverez et al., 2015).
Methodology for Synthesizing Substituted 1-Methoxyindoles : Selvakumar et al. (2003) developed a route for synthesizing 1-methoxyindoles, including a variety of 2-substituted-1-methoxyindoles. This methodology is valuable for the synthesis of complex indole structures in organic chemistry (Selvakumar et al., 2003).
Fluorescent Organic Nanoparticles : Singh & Ansari (2017) synthesized nanoparticles of 3-styrylindoles, showing enhanced fluorescence in 3-(4-nitrostyryl)-5-methoxy-1H-indole. These findings have implications for materials science, particularly in the development of fluorescent materials (Singh & Ansari, 2017).
Indole-2-Acetic Acid Methyl Esters Synthesis : Modi, Oglesby & Archer (2003) worked on the synthesis of methyl 5-methoxyindole-2-acetate, exploring various intermediates and reactions. This research has implications in the synthesis of complex organic compounds (Modi et al., 2003).
Vinylation of Nitro-Substituted Indoles : Egris, Villacampa & Menéndez (2009) investigated the synthesis of 5-nitro-4-vinylindoles, offering a new procedure for creating aromatic systems containing an o-nitrovinyl moiety. This research provides a novel method for synthesizing indole derivatives (Egris et al., 2009).
Nucleophilic Substitution in Indole Chemistry : Yamada et al. (2009) demonstrated the use of 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile electrophile for synthesizing trisubstituted indole derivatives. This research contributes to the field of organic synthesis, specifically in indole chemistry (Yamada et al., 2009).
Safety And Hazards
5-Methoxy-7-nitro-1H-indole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of skin contact, it is advised to wash with plenty of water .
Propiedades
IUPAC Name |
5-methoxy-7-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-4-6-2-3-10-9(6)8(5-7)11(12)13/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGPVHABLSIDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646715 | |
| Record name | 5-Methoxy-7-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-7-nitro-1H-indole | |
CAS RN |
10553-10-3 | |
| Record name | 5-Methoxy-7-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



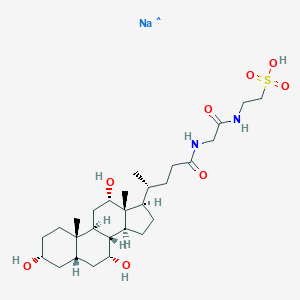
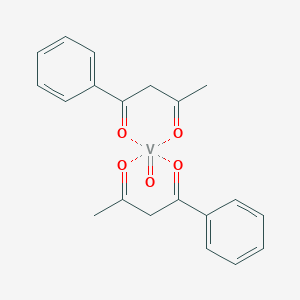
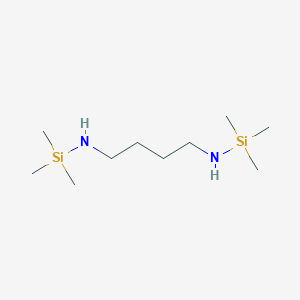
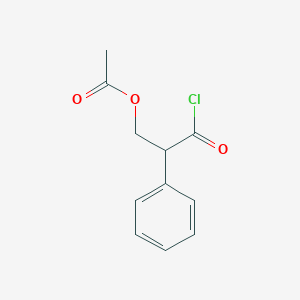
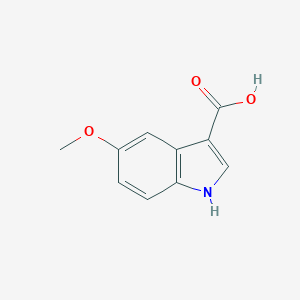
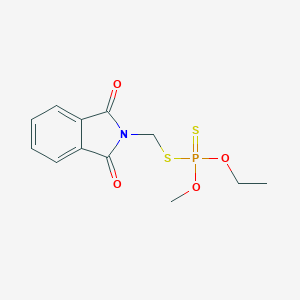
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
